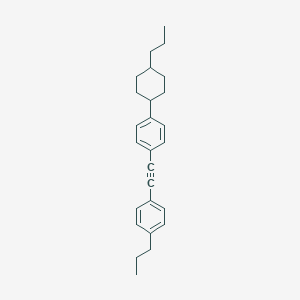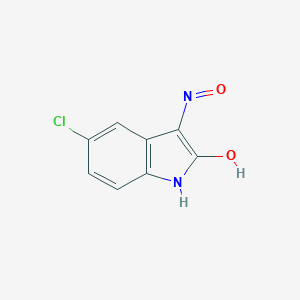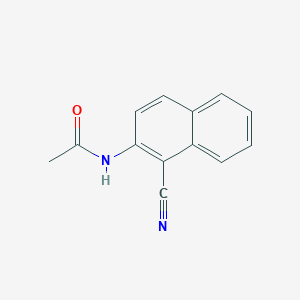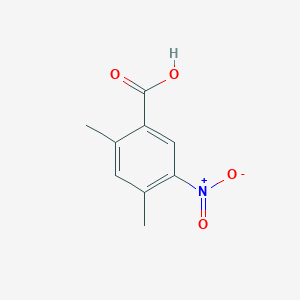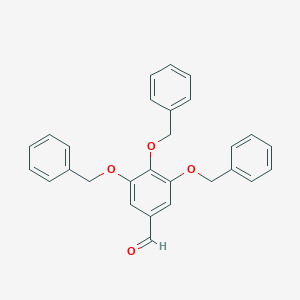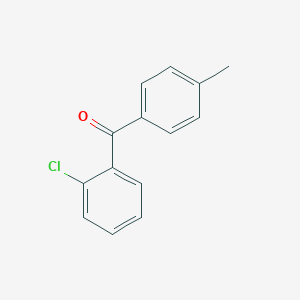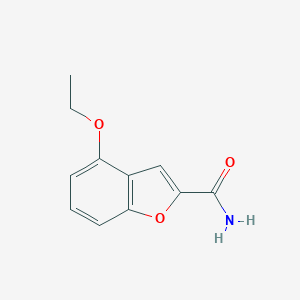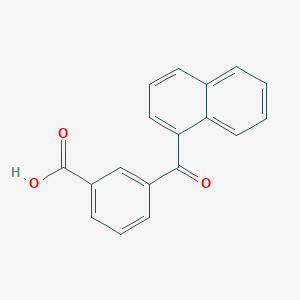![molecular formula C17H14O4 B189202 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one CAS No. 7136-88-1](/img/structure/B189202.png)
5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one, also known as oxa-bicycloheptanone, is a synthetic compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological effects. In
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. For example, 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
Oxa-bicycloheptanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. Additionally, 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone in lab experiments is its relative ease of synthesis and purification. Additionally, this compound has been shown to exhibit various biological activities, making it a potentially useful tool for investigating various biological processes. However, one limitation of using 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone. One area of interest is the development of derivatives of this compound with improved solubility and/or potency. Additionally, further investigation is needed to fully understand the mechanism of action of 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone involves the reaction of 2,3-diphenyl-1,3-butadiene with singlet oxygen in the presence of a photosensitizer. This reaction produces a mixture of endoperoxide and exoperoxide isomers, which can be separated and purified using column chromatography. The resulting 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone can then be characterized using various spectroscopic techniques, such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
Oxa-bicycloheptanone has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone has been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
7136-88-1 |
|---|---|
Nombre del producto |
5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one |
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
5-hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C17H14O4/c18-14-11-16(19,12-7-3-1-4-8-12)17(15(20-14)21-17)13-9-5-2-6-10-13/h1-10,15,19H,11H2 |
Clave InChI |
FRTRUMNEBYBLAA-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC2C(C1(C3=CC=CC=C3)O)(O2)C4=CC=CC=C4 |
SMILES canónico |
C1C(=O)OC2C(C1(C3=CC=CC=C3)O)(O2)C4=CC=CC=C4 |
Otros números CAS |
7136-88-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




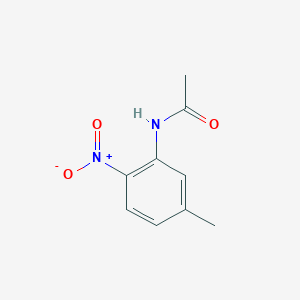

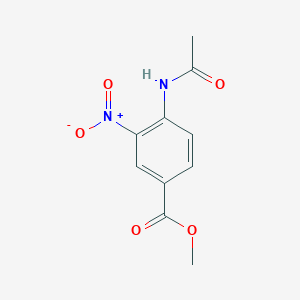
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
